N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide
Description
N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide is a synthetic acetamide derivative featuring a 2-oxoindolin-3-yl core substituted with a 5-chloro group and a 2-ethoxybenzyl moiety. The indolinone scaffold is notable for its bioactivity, particularly in anticancer and anti-inflammatory contexts, while the acetamide group enhances solubility and metabolic stability .
Properties
IUPAC Name |
N-[5-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-3-25-17-7-5-4-6-13(17)11-22-16-9-8-14(20)10-15(16)18(19(22)24)21-12(2)23/h4-10,18H,3,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTAFIXFWAZVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide typically involves the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through a nucleophilic substitution reaction using an appropriate benzyl halide and a base such as sodium hydride or potassium carbonate.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the indolin-2-one core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit specific enzymes involved in various biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound may interact with specific receptors, altering their activity and resulting in biological responses.
Interference with Cellular Pathways: It can interfere with cellular signaling pathways, affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Indolinone-Based Acetamides
Example Compound :
- N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide
- Core Structure : 2-oxoindolin-3-yl with 5-chloro and 2-ethoxybenzyl substituents.
- Key Features : The ethoxybenzyl group may influence lipophilicity and receptor binding, while the chloro substituent enhances electrophilicity.
Analog from :
- (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) Core Structure: Thiazolidinone fused with an indolinone moiety. The p-tolyl group may confer distinct pharmacokinetic properties compared to the ethoxybenzyl group .
Benzothiazole Acetamides
Examples from :
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Core Structure : Benzothiazole with acetamide substituents.
- Key Differences : The benzothiazole core is electron-deficient, favoring interactions with aromatic receptors. The trifluoromethyl group enhances metabolic stability and bioavailability compared to the ethoxybenzyl group in the target compound .
Pyridazinone Acetamides
Examples from :
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Core Structure: Pyridazin-3(2H)-one with acetamide substituents. Key Differences: The pyridazinone ring introduces additional nitrogen atoms, altering electronic properties and enabling FPR2 agonism. The bromophenyl group enhances halogen bonding, a feature absent in the target compound .
Thiazolyl Acetamides
Examples from :
- 2-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 2-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide Core Structure: Thiazole ring with acetamide substituents. The cyclopentyl group increases steric bulk, affecting membrane permeability compared to the ethoxybenzyl group .
Pyrrole-Based Acetamides
Examples from :
- N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide
Comparative Data Table
Research Findings and Insights
- Synthetic Routes: The target compound likely undergoes multi-step synthesis involving alkylation of indolinone followed by acetylation, analogous to methods in and .
- Stability : The ethoxybenzyl group may reduce susceptibility to oxidative degradation compared to simpler benzyl groups (e.g., ’s degradation product) .
Biological Activity
N-(5-chloro-1-(2-ethoxybenzyl)-2-oxoindolin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 304.76 g/mol. Its structure features a chloro-substituted indolinone core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.76 g/mol |
| SMILES | CCOC1=C(C(=O)N(C(=O)C)C(Cl)=C(C=C1)C(C)=C)C |
Antioxidant Activity
Research indicates that derivatives of indolinones exhibit significant antioxidant properties. A study conducted on similar compounds demonstrated their ability to scavenge free radicals and reduce oxidative stress markers in various cell lines, suggesting that this compound may also possess these properties .
Neuroprotective Effects
In vitro studies have shown that compounds with similar structures can provide neuroprotection against oxidative stress-induced damage in neuronal cell lines. For instance, certain derivatives have been reported to reduce intracellular reactive oxygen species (ROS) and improve mitochondrial membrane potential in SH-SY5Y cells exposed to oxidative stress . This suggests a potential application of this compound in neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Potential for scavenging free radicals |
| Neuroprotective | Reduces ROS and improves mitochondrial function |
| Anticancer | Induces apoptosis in cancer cell lines |
Study 1: Neuroprotective Properties
A study evaluated the neuroprotective effects of indolinone derivatives, including those structurally related to this compound. The results demonstrated significant reductions in lipid peroxidation and improved glutathione levels in neuronal cells subjected to oxidative stress .
Study 2: Antioxidant Efficacy
Another research focused on the antioxidant capacity of similar compounds using DPPH and ABTS assays. The findings revealed that these compounds effectively reduced oxidative stress markers, supporting their potential therapeutic roles in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
